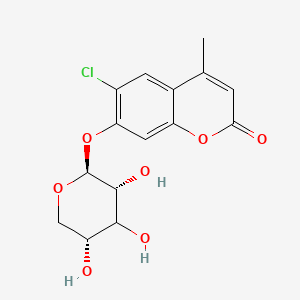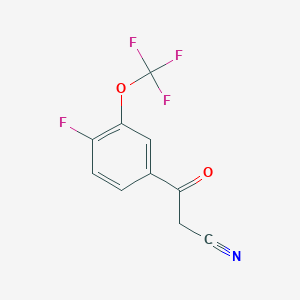
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO2 and a molecular weight of 247.15 g/mol . This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a benzoylacetonitrile moiety, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride with acetonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoylacetonitrile moiety can undergo oxidation and reduction reactions, resulting in the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.
科学研究应用
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The benzoylacetonitrile moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
相似化合物的比较
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-3-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group and a benzonitrile moiety.
4-Fluoro-3-trifluoromethylbenzoic acid, ethyl ester: An ester derivative with a trifluoromethyl group.
Uniqueness
4-Fluoro-3-(trifluoromethoxy)benzoylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H5F4NO2 |
|---|---|
分子量 |
247.15 g/mol |
IUPAC 名称 |
3-[4-fluoro-3-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO2/c11-7-2-1-6(8(16)3-4-15)5-9(7)17-10(12,13)14/h1-2,5H,3H2 |
InChI 键 |
OXAGLGKDVWKLHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CC#N)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
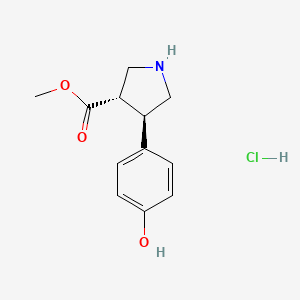
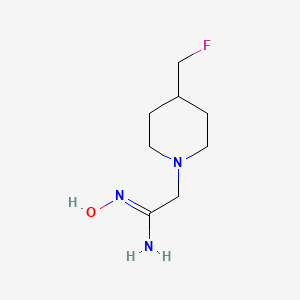

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
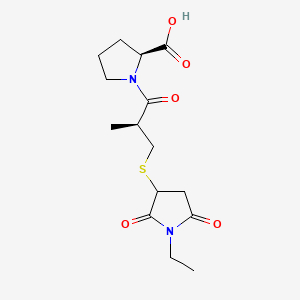
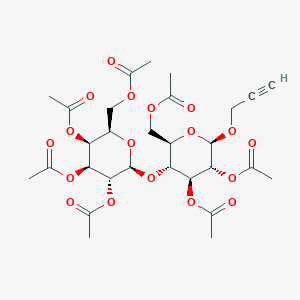
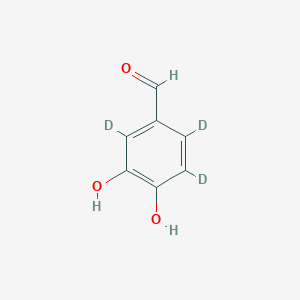

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
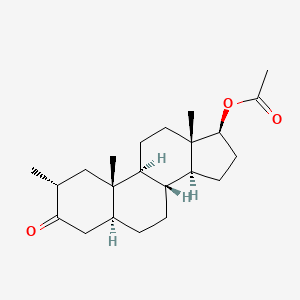
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
